molecular formula C23H23ClN2O4S2 B3641072 3-(4-chlorophenyl)sulfanyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]propanamide

3-(4-chlorophenyl)sulfanyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]propanamide

Cat. No.: B3641072
M. Wt: 491.0 g/mol
InChI Key: MGKUZHCQQOEGJD-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)sulfanyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]propanamide is a complex organic compound that features a sulfanyl group, a sulfonamide group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)sulfanyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]propanamide typically involves multiple steps:

    Formation of the sulfanyl group: This can be achieved through the reaction of 4-chlorothiophenol with a suitable alkylating agent.

    Introduction of the sulfonamide group: This step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with an amine derivative.

    Coupling reactions: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, often using catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

3-(4-chlorophenyl)sulfanyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. The sulfanyl group can interact with thiol-containing proteins, potentially altering their function. The overall effect is a result of these interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)sulfanylpropanoic acid
  • 4-chlorophenyl phenyl sulfone
  • 4-(2-{[4-{[3-(4-chlorophenyl)propyl]sulfanyl}-6-(1-piperazinyl)-1,3,5]

Uniqueness

3-(4-chlorophenyl)sulfanyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]propanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S2/c1-16-3-12-22(30-2)21(15-16)26-32(28,29)20-10-6-18(7-11-20)25-23(27)13-14-31-19-8-4-17(24)5-9-19/h3-12,15,26H,13-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKUZHCQQOEGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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